Technical Documentation Center

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride
  • CAS: 1431329-64-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Applications of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

Executive Summary In the landscape of modern drug discovery and materials science, the strategic incorporation of poly-substituted aromatic rings is essential for tuning the pharmacokinetic and pharmacodynamic profiles o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the strategic incorporation of poly-substituted aromatic rings is essential for tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4) serves as a highly specialized, electrophilic building block [1]. Featuring a unique trifunctionalized phenyl ring, this reagent enables the rapid installation of a sterically encumbered, lipophilic, and metabolically stable pharmacophore via nucleophilic acyl substitution. This guide provides an in-depth analysis of its structural properties, mechanistic behavior, and validated protocols for its application in advanced organic synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the interplay of substituents on the aromatic ring is critical for predicting the reactivity of the acyl chloride moiety. The quantitative properties of this building block and its parent acid are summarized below [1] [2] [3].

Table 1: Quantitative Chemical Properties
PropertyValue / Description
Chemical Name 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride
CAS Number 1431329-64-4
Molecular Formula C₁₀H₈ClF₃O₂
Molecular Weight 252.62 g/mol
Parent Acid CAS 1431329-61-1 (Molecular Weight: 234.17 g/mol )
Typical Purity ≥ 97%
Appearance Colorless to pale yellow liquid / low-melting solid
Storage Conditions 2–8°C, strictly under inert atmosphere (Ar/N₂)
Electronic and Steric Causality

The reactivity of the carbonyl carbon in this compound is dictated by a complex push-pull electronic system:

  • 5-Trifluoromethyl (-CF₃): Exerts a strong inductive (-I) electron-withdrawing effect. This significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive toward nucleophiles. Furthermore, the -CF₃ group enhances the overall lipophilicity (logP) of the final molecule, a critical parameter for cellular membrane permeability[2].

  • 4-Methoxy (-OCH₃): Typically, a methoxy group donates electron density via resonance (+M), which would normally deactivate an acyl chloride. However, the presence of the bulky ortho-substituents (3-methyl and 5-trifluoromethyl) forces the methoxy group out of coplanarity with the benzene ring. This steric inhibition of resonance diminishes its +M effect, allowing the electron-withdrawing nature of the -CF₃ group to dominate.

  • 3-Methyl (-CH₃): Provides a weak inductive (+I) effect but primarily serves as a steric shield, locking the conformation of the adjacent methoxy group and protecting the aromatic ring from potential metabolic oxidation at that position.

Mechanistic Insights: The Acylation Pathway

Acyl chlorides are the most reactive carboxylic acid derivatives. The reaction with an amine or alcohol proceeds via a Nucleophilic Acyl Substitution mechanism. The highly polarized C=O bond is attacked by the nucleophile, breaking the π-bond to form a high-energy tetrahedral intermediate. Because the chloride ion is an excellent leaving group (the conjugate base of a strong acid), the tetrahedral intermediate rapidly collapses, reforming the carbonyl π-bond and expelling the chloride ion.

G A Acyl Chloride Electrophile C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile B->C D Chloride Expulsion C->D Collapse E Amide Product D->E Deprotonation

Nucleophilic acyl substitution pathway from acyl chloride to amide.

Experimental Methodologies: Handling & Synthesis Protocols

Due to the moisture-sensitive nature of acyl chlorides, they are often generated in situ from the parent benzoic acid (CAS: 1431329-61-1) immediately prior to use [4]. The following protocols are engineered as self-validating systems to ensure maximum yield and purity.

Protocol 1: In Situ Generation of the Acyl Chloride

Objective: Convert 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using Oxalyl Chloride and catalytic DMF. Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO₂, and HCl) are entirely gaseous, driving the reaction to completion via Le Chatelier’s principle and eliminating the need for complex purification. The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion), which is the true chlorinating species, allowing the reaction to proceed at room temperature.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under argon. Add 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq, 1.0 mmol) and anhydrous Dichloromethane (DCM) (5.0 mL).

  • Catalyst Addition: Add 1 drop of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the mixture to 0°C. Dropwise, add Oxalyl Chloride (1.5 eq, 1.5 mmol). Observe immediate effervescence (gas evolution).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (Quench Test): To confirm complete conversion, extract a 5 µL aliquot and quench it in 100 µL of methanol containing 1% triethylamine. Analyze via LC-MS. The instantaneous formation of the methyl ester (Expected [M+H]⁺ ≈ 249 m/z) confirms the presence of the active acyl chloride.

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is used immediately in the next step.

Protocol 2: General Amidation Workflow

Objective: Couple the generated acyl chloride with a primary or secondary amine to form a stable amide bond. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the acid scavenger. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the HCl byproduct without forming unwanted quaternary ammonium salts.

Step-by-Step Workflow:

  • Preparation: Dissolve the target amine (1.0 eq, 1.0 mmol) and DIPEA (2.5 eq, 2.5 mmol) in anhydrous DCM (5.0 mL) under argon. Cool to 0°C.

  • Coupling: Dissolve the crude acyl chloride (from Protocol 1) in 2.0 mL anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Stir the mixture, allowing it to warm to room temperature over 4 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The disappearance of the amine spot and the appearance of a less polar, UV-active product spot indicates successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Applications in Drug Discovery & Hit-to-Lead Optimization

In medicinal chemistry, the 4-Methoxy-3-methyl-5-(trifluoromethyl)phenyl moiety is a highly prized pharmacophore. It is frequently utilized during the "Hit-to-Lead" optimization phase to fill deep, hydrophobic binding pockets in target proteins (e.g., kinases or GPCRs). The trifluoromethyl group acts as a metabolic shield, preventing Cytochrome P450-mediated oxidation, thereby increasing the biological half-life of the drug candidate.

G A Parent Benzoic Acid (CAS 1431329-61-1) B Oxalyl Chloride + DMF (Activation) A->B C Acyl Chloride (CAS 1431329-64-4) B->C -CO, -CO2, -HCl D Parallel Amidation (Library Synthesis) C->D + Diverse Amines E High-Throughput Screening D->E Hit Identification

Workflow for high-throughput library synthesis using the activated acyl chloride.

Safety, Storage, and Regulatory Compliance

Hazard Profile: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is classified under GHS as a corrosive substance. It causes severe skin burns and eye damage (H314) [3]. Handling: Must be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat). Storage: The compound is highly hygroscopic. Exposure to ambient humidity will result in rapid hydrolysis back to the parent benzoic acid, releasing corrosive hydrogen chloride (HCl) gas. It must be stored in a tightly sealed container, backfilled with argon or nitrogen, and kept refrigerated at 2–8°C.

References

  • NextSDS Database. 4-Methoxy-3-Methyl-5-(trifluoroMethyl)benzoyl chloride, 97% Chemical Substance Information. Retrieved from: [Link]

  • Fisher Scientific. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid, 97%. Retrieved from: [Link]

Exploratory

Synthesis Pathways for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride: A Comprehensive Technical Guide

Executive Summary The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a highly specialized electrophilic building block utilized in advanced drug discovery and agrochemical development. The strategic p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a highly specialized electrophilic building block utilized in advanced drug discovery and agrochemical development. The strategic placement of a trifluoromethyl (–CF 3​ ) group enhances the lipophilicity, binding affinity, and metabolic stability of downstream pharmaceutical candidates. Meanwhile, the acyl chloride moiety serves as a highly reactive electrophile for the rapid synthesis of complex amides and esters.

This whitepaper details a scalable, four-step linear synthesis pathway starting from commercially available . As a Senior Application Scientist, I have designed these protocols to prioritize regiocontrol, chemoselectivity, and self-validating analytical checkpoints to ensure high-fidelity execution in the laboratory.

Retrosynthetic Strategy & Pathway Design

The synthesis relies on a precise sequence of electrophilic aromatic substitution, etherification, lithium-halogen exchange, and Vilsmeier-Haack-type activation.

  • Regiocontrol via Steric/Electronic Directing Groups: The starting phenol's hydroxyl group strongly activates the ring, directing electrophiles to the ortho and para positions. Because both ortho positions are sterically blocked by the –CH 3​ and –CF 3​ groups, bromination occurs exclusively at the para position.

  • Chemoselective Carboxylation: Converting the aryl bromide to a carboxylic acid requires bypassing traditional Grignard formation, which is notoriously sluggish and prone to side reactions for electron-deficient, –CF 3​ bearing rings. Instead, a rapid lithium-halogen exchange at cryogenic temperatures is employed.

  • Mild Acyl Chloride Formation: Thionyl chloride (SOCl 2​ ) requires harsh refluxing that can degrade sensitive substrates. We utilize an oxalyl chloride/DMF catalytic system to generate the acyl chloride under mild, room-temperature conditions.

SynthesisPathway Phenol 2-Methyl-6- (trifluoromethyl)phenol Bromophenol 4-Bromo-2-methyl-6- (trifluoromethyl)phenol Phenol->Bromophenol NBS, DMF (Bromination) Anisole 1-Bromo-4-methoxy-3-methyl- 5-(trifluoromethyl)benzene Bromophenol->Anisole MeI, K2CO3 (Methylation) Acid 4-Methoxy-3-methyl-5- (trifluoromethyl)benzoic acid Anisole->Acid 1. n-BuLi 2. CO2 (Carboxylation) Target 4-Methoxy-3-methyl-5- (trifluoromethyl)benzoyl chloride Acid->Target (COCl)2, DMF (Chlorination)

Forward synthesis pathway of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Regioselective Bromination

Objective: Synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)phenol. Causality: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a mild, controlled source of electrophilic bromine. This prevents the over-bromination or oxidative side reactions commonly seen with elemental Br 2​ .

Protocol (10 mmol scale):

  • Dissolve 2-Methyl-6-(trifluoromethyl)phenol (1.76 g, 10.0 mmol) in anhydrous DMF (15 mL) and cool to 0 °C under an argon atmosphere.

  • Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot is entirely consumed. LC-MS will show a distinct 1:1 isotopic doublet at [M-H] 253/255, confirming mono-bromination.

  • Quench with water (50 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Synthesis of 1-Bromo-4-methoxy-3-methyl-5-(trifluoromethyl)benzene. Causality: Potassium carbonate (K 2​ CO 3​ ) acts as a mild base to deprotonate the phenol, forming a nucleophilic phenoxide that undergoes a clean S N​ 2 attack on Methyl Iodide (MeI).

Protocol:

  • Dissolve the crude 4-Bromo-2-methyl-6-(trifluoromethyl)phenol (~10 mmol) in anhydrous Acetone (20 mL).

  • Add finely powdered K 2​ CO 3​ (2.76 g, 20.0 mmol) followed by MeI (0.93 mL, 15.0 mmol).

  • Reflux the mixture at 60 °C for 4 hours.

  • Self-Validation Check: Analyze via FTIR. The broad –OH stretch (~3300 cm −1 ) must completely disappear. 1 H NMR of an aliquot will reveal a new sharp singlet at ~3.8 ppm corresponding to the newly installed –OCH 3​ group.

  • Filter the inorganic salts, concentrate the filtrate, and partition between water and Dichloromethane (DCM). Isolate the organic layer, dry, and concentrate to yield the anisole derivative.

Step 3: Lithium-Halogen Exchange & Carboxylation

Objective: Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid. Causality: The strongly electron-withdrawing –CF 3​ group destabilizes radical intermediates, making Grignard formation difficult. However, it stabilizes aryl anions. Therefore, treating the bromide with n-butyllithium (n-BuLi) at cryogenic temperatures drives a rapid, quantitative .

Protocol:

  • Dissolve the anisole derivative (~10 mmol) in anhydrous THF (30 mL) and cool to -78 °C in a dry ice/acetone bath under rigorous argon.

  • Dropwise add n-BuLi (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) over 10 minutes. Stir for 30 minutes at -78 °C.

  • Bubble anhydrous CO 2​ gas through the solution (or pour the reaction mixture over freshly crushed, anhydrous dry ice) and allow to warm to room temperature.

  • Self-Validation Check: Perform an acid-base extraction. The product will partition into the aqueous layer upon addition of 1M NaOH, leaving unreacted starting material in the organic layer. Acidifying the aqueous layer to pH 2 with 1M HCl will precipitate the pure carboxylic acid. LC-MS will confirm the mass [M-H] 233.

Step 4: Acyl Chloride Formation (Vilsmeier-Haack Activation)

Objective: Synthesis of the target 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride. Causality: The combination of oxalyl chloride and catalytic DMF generates a highly electrophilic chloroiminium ion (Vilsmeier Reagent). This intermediate activates the carboxylic acid to form a mixed imino-anhydride, which collapses via acyl substitution to yield the acyl chloride. This avoids the thermal degradation associated with SOCl 2​ .

Mechanism DMF DMF + Oxalyl Chloride Intermediate Chloroiminium Ion (Vilsmeier Reagent) DMF->Intermediate -CO, -CO2, -Cl⁻ MixedAnhydride Mixed Imino-Anhydride Intermediate Intermediate->MixedAnhydride + Carboxylic Acid -HCl Acid Carboxylic Acid Substrate Acid->MixedAnhydride Product Acyl Chloride Target + DMF + CO + CO2 MixedAnhydride->Product Acyl Substitution (Cl⁻ attack)

Vilsmeier-Haack activation mechanism for mild acyl chloride generation.

Protocol:

  • Suspend the benzoic acid (~8 mmol) in anhydrous DCM (20 mL) at 0 °C.

  • Add a catalytic amount of DMF (62 µL, 0.8 mmol).

  • Dropwise add Oxalyl Chloride (1.03 mL, 12.0 mmol). Effervescence (release of CO and CO 2​ ) will be immediately observed.

  • Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous.

  • Self-Validation Check: Acyl chlorides degrade on silica and LC-MS columns. To validate, withdraw a 50 µL aliquot, quench it in 0.5 mL of anhydrous methanol, and analyze via GC-MS or LC-MS. The quantitative formation of the corresponding methyl ester confirms the successful generation of the acyl chloride.

  • Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride, yielding the target compound as a moisture-sensitive oil/solid. Store strictly under argon at -20 °C.

Quantitative Data & Yield Optimization

The following table summarizes the stoichiometric parameters, reaction conditions, and empirically expected yields for the optimized workflow.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 BrominationNBS (1.05 eq), DMF0 252.092 - 95%
2 O-MethylationMeI (1.5 eq), K 2​ CO 3​ (2.0 eq)604.088 - 92%
3 Carboxylationn-BuLi (1.2 eq), CO 2​ (excess)-78 251.575 - 82%
4 Chlorination(COCl) 2​ (1.5 eq), DMF (0.1 eq)0 252.0> 95% (Crude)

References

  • National Center for Biotechnology Information. "2-Methyl-6-(trifluoromethyl)phenol" PubChem Compound Summary for CID 14672062. URL:[Link]

  • Narasimhan, N. S., et al. "Evidence in favor of lithium-halogen exchange being faster than lithium-acidic hydrogen (deuterium) exchange." Journal of the American Chemical Society, 1990, 112(10), 4000–4002. URL:[Link]

  • Wissner, A., & Grudzinskas, C. V. "Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions." The Journal of Organic Chemistry, 1978, 43(15), 2982–2985. URL:[Link]

  • Sengupta, S., et al. "Understanding the Efficacy of N,N-dimethylformamide and Oxalyl Chloride Combination as Chemoselective O-formylating Agent: An Unified Experimental and Theoretical Study." ResearchGate, 2020. URL:[Link]

Foundational

Physicochemical Profiling and Solvation Dynamics of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

Executive Summary & Structural Causality In modern drug discovery, the incorporation of fluorinated motifs is a proven strategy to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery, the incorporation of fluorinated motifs is a proven strategy to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4)[1] serves as a highly specialized, terminal electrophile used to install this complex pharmacophore via acylation.

As a Senior Application Scientist, I emphasize that successfully utilizing this building block requires a deep understanding of its stereoelectronic environment. The reactivity of the carbonyl carbon is dictated by three distinct aromatic substituents:

  • The -CF₃ Group (meta): Exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the partial positive charge ( δ+ ) on the carbonyl carbon. This makes the acyl chloride highly electrophilic and exceptionally sensitive to nucleophilic attack (including ambient moisture).

  • The -OCH₃ Group (para): Donates electron density via resonance (+R effect), which partially attenuates the extreme reactivity induced by the -CF₃ group. This push-pull dynamic prevents the molecule from being overly unstable during storage.

  • The -CH₃ Group (meta): Provides weak inductive donation and slight steric hindrance, influencing the crystalline packing and physical state of the compound.

Physicochemical Properties

Understanding the baseline physical properties of this compound[2] is critical for establishing safe handling procedures and calculating precise stoichiometric ratios in high-throughput synthesis[3].

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Scientific Note
Molecular Formula C₁₀H₈ClF₃O₂Confirmed via standard structural identifiers[2].
Molecular Weight 252.62 g/mol Essential for precise molarity calculations in stock solutions.
CAS Number 1431329-64-4Primary registry identifier for custom synthesis procurement[3].
Physical State Liquid to Low-Melting SolidAsymmetry and steric bulk disrupt crystal lattice formation, typical for tri-substituted benzoyl chlorides[4].
Boiling Point ~250–270 °C (Predicted)High molecular weight and dipole moment elevate the boiling point; distillation must be performed under high vacuum to prevent thermal degradation.

Solubility Profile and Solvation Dynamics

A common misconception in bench chemistry is confusing "reactivity" with "insolubility." 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is not merely insoluble in water; it is highly reactive with it.

Table 2: Solvation Matrix
Solvent ClassSpecific SolventsSolubility StatusMechanistic Interaction
Aprotic (Polar) Dichloromethane (DCM), THF, AcetonitrileVery High Excellent solvation. Must be strictly anhydrous (<50 ppm H₂O) to prevent hydrolysis.
Aprotic (Non-Polar) Toluene, HexanesHigh Non-reactive solvation; ideal for biphasic Schotten-Baumann conditions.
Protic Water, Methanol, EthanolReactive (Degrades) Rapid nucleophilic acyl substitution leads to the formation of the corresponding benzoic acid or esters, accompanied by HCl evolution.
Hydrolytic Degradation Pathway

When exposed to ambient humidity or protic solvents, the highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack. Understanding this pathway is vital for diagnosing failed reactions.

Hydrolysis A1 Acyl Chloride (Highly Electrophilic) A2 Nucleophilic Attack by H2O (Moisture Exposure) A1->A2 A3 Tetrahedral Intermediate (Unstable) A2->A3 A4 Collapse of Intermediate (Loss of Cl-) A3->A4 A5 4-Methoxy-3-methyl-5-(trifluoromethyl) benzoic acid A4->A5 A6 HCl Gas / Acidic Byproduct A4->A6

Caption: Mechanistic pathway of hydrolytic degradation upon moisture exposure.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. Every step includes a causality check to verify the integrity of the reagents.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Create a stable 0.5 M stock solution for parallel library synthesis. Causality: Using anhydrous DCM over THF prevents potential ring-opening side reactions that can occur with strong electrophiles during prolonged storage.

  • Preparation: Flame-dry a Schlenk flask under vacuum and purge with dry Argon (Ar) three times.

  • Transfer: In a glovebox or via a dry, gas-tight syringe, transfer 1.26 g (5.0 mmol) of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride into the flask.

  • Solvation: Dilute with 10.0 mL of anhydrous DCM (water content < 50 ppm).

  • Storage: Store at 4°C over activated 4Å molecular sieves under an Argon atmosphere.

  • Self-Validation Check: Before use, analyze a 10 μ L aliquot via FT-IR spectroscopy. A sharp carbonyl stretch at ~1770 cm⁻¹ confirms the intact acyl chloride. A shift to ~1700 cm⁻¹ indicates degradation to the benzoic acid.

Protocol B: Standardized Acylation of a Primary Amine

Objective: Synthesize a fluorinated amide via nucleophilic acyl substitution.

AmideSynthesis B1 4-Methoxy-3-methyl-5-(trifluoromethyl) benzoyl chloride B2 Dissolve in Anhydrous DCM (Inert Ar Atmosphere) B1->B2 B3 Add Primary Amine (1.0 eq) + DIPEA (2.0 eq) at 0°C B2->B3 B4 Warm to 25°C Stir for 2 Hours B3->B4 B5 In-Process Control (IPC) Check via LC-MS B4->B5 B5->B4 Incomplete B6 Aqueous Workup (Sat. NaHCO3 & Brine) B5->B6 Conversion >95% B7 Target Fluorinated Amide B6->B7

Caption: Workflow for anhydrous amide synthesis using fluorinated benzoyl chloride.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the target primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the starting amine.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Causality: The highly electrophilic nature of the -CF₃ substituted acyl chloride makes the reaction highly exothermic. Cooling prevents over-acylation and minimizes thermal degradation.

  • Addition: Add the 0.5 M acyl chloride stock solution (1.1 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature (25°C). Stir for 2 hours.

  • Self-Validation (IPC): Pull a 5 μ L aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the amine mass is completely consumed and the corresponding amide mass is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid and hydrolyze any unreacted acyl chloride. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • NextSDS. "4-Methoxy-3-Methyl-5-(trifluoroMethyl)benzoyl chloride, 97% — Chemical Substance Information." NextSDS Database. URL:[Link]

Sources

Exploratory

Rational Design and Mechanism of Action: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl Chloride Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the selection of highly functionalized building blocks is critical for navigating the complex multi-parameter optimization space of lead generation. 4-Methoxy-3-methyl-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of highly functionalized building blocks is critical for navigating the complex multi-parameter optimization space of lead generation. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS 1431329-64-4) has emerged as a privileged electrophilic scaffold for synthesizing high-affinity benzamide derivatives[1]. By combining three distinct pharmacophoric elements—a trifluoromethyl group, a methoxy group, and a methyl group—on a single aromatic ring, this building block allows medicinal chemists to precisely tune lipophilicity, metabolic stability, and conformational geometry. This whitepaper provides an in-depth mechanistic analysis of how derivatives of this compound engage biological targets and outlines validated experimental workflows for their synthesis and screening.

Physicochemical Profiling: The Rationale Behind the Scaffold

The tri-substituted pattern of this benzoyl chloride is not arbitrary; each functional group serves a distinct, synergistic purpose in target engagement and pharmacokinetic optimization.

The Trifluoromethyl (-CF₃) Anchor

The incorporation of the -CF₃ group is a cornerstone strategy for enhancing both the metabolic stability and binding affinity of therapeutic compounds[2]. With a Hansch π value of +0.88, the -CF₃ moiety significantly increases the local lipophilicity of the molecule, allowing it to penetrate deep hydrophobic sub-pockets within target proteins[2]. Furthermore, its strong electron-withdrawing nature exerts an inductive effect across the aromatic ring, which can lower the pKₐ of the adjacent amide proton in the final derivative, thereby strengthening its capacity as a hydrogen bond donor[3]. Crucially, the robust carbon-fluorine bonds protect the aromatic ring from cytochrome P450-mediated oxidative metabolism[3].

The Methoxy (-OCH₃) "Scout"

While halogens and alkyl groups drive lipophilicity, the methoxy group acts as a non-lipophilic "scout" for identifying protein pockets[4]. It provides a critical hydrogen bond acceptor (HBA) without significantly inflating the molecule's polar surface area (PSA). The -OCH₃ group contributes only ~9 Ų to the total PSA, making it a highly efficient motif for maintaining cell permeability while engaging target residues[4]. Additionally, the steric clash between the methoxy oxygen and the adjacent methyl group forces the methoxy group into a specific out-of-plane conformation, which can pre-organize the molecule for optimal receptor binding[4].

The Methyl (-CH₃) Steric Shield

The methyl group provides a localized steric shield that restricts the rotational freedom of the adjacent functional groups. This restriction fine-tunes the dihedral angle of the resulting benzamide linkage, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding to the target.

The Electrophilic Core

The acid chloride functionality serves as a highly reactive electrophile, enabling rapid and high-yielding Schotten-Baumann amidation reactions with a vast array of primary and secondary amines[5]. This allows for the efficient generation of diverse analog libraries for high-throughput screening.

Mechanism of Action: Target Engagement

Benzamide derivatives synthesized from this building block are frequently utilized as allosteric modulators or Type II kinase inhibitors. In the context of kinase inhibition, these molecules typically target the DFG-out conformation of the kinase domain.

  • Hydrophobic Penetration: The -CF₃ group acts as the primary anchor, plunging into the deep, lipophilic allosteric pocket exposed only when the DFG (Asp-Phe-Gly) motif flips outward.

  • Hydrogen Bonding Network: The benzamide linker forms critical hydrogen bonds with the kinase hinge region or the conserved glutamate/aspartate residues, a dynamic enhanced by the electron-withdrawing effect of the -CF₃ group[3].

  • Conformational Locking: The methoxy group engages in secondary hydrogen bonding with solvent-exposed residues, stabilizing the inhibitor-protein complex[4].

Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS Active RAS Receptor->RAS Kinase Target Kinase (e.g., RAF/MEK) RAS->Kinase Effector Downstream Effector (e.g., ERK) Kinase->Effector Inhibitor Benzamide Derivative (Allosteric Inhibitor) Inhibitor->Kinase DFG-out Blockade Outcome Cell Proliferation (Blocked) Effector->Outcome

Caption: Mechanism of action demonstrating allosteric kinase blockade by benzamide derivatives.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific internal controls.

Protocol 1: Synthesis of Benzamide Derivatives (Schotten-Baumann Amidation)

This protocol utilizes a modified Schotten-Baumann approach in an organic solvent system to maximize yield and purity[5]. Alternatively, aqueous micellar conditions (e.g., TPGS-750-M) can be employed for green chemistry applications[6].

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than triethylamine. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the highly reactive benzoyl chloride, thereby minimizing the formation of unwanted acylammonium side products.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the target amine (1.0 equiv, 1.0 mmol) and DIPEA (2.5 equiv, 2.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Rationale: The acylation is highly exothermic; cooling prevents thermal degradation and suppresses side reactions.

  • Acylation: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.1 equiv, 1.1 mmol)[1] in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump.

  • Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. The disappearance of the amine spot (visualized via ninhydrin stain) validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove residual DIPEA, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure benzamide derivative.

Workflow A 4-Methoxy-3-methyl-5-(trifluoromethyl) benzoyl chloride B Schotten-Baumann Amidation (Amine + DIPEA in DCM) A->B Synthesis C Benzamide Library Generation B->C Purification D TR-FRET Kinase Assay (Primary Screening) C->D Screening E Lead Optimization (IC50 < 10 nM) D->E SAR Analysis

Caption: Workflow for the synthesis and high-throughput screening of benzamide derivatives.

Protocol 2: In Vitro Target Validation (TR-FRET Kinase Assay)

To evaluate the synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. Causality Note: TR-FRET is chosen over standard fluorescence assays because its time-gated measurement completely eliminates interference from the auto-fluorescence of the highly conjugated benzamide compounds, ensuring high-fidelity IC₅₀ data.

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of the benzamide derivatives (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., mutant BRAF) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the Kₘ for the specific kinase) and the biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The structural modifications imparted by the 4-methoxy-3-methyl-5-(trifluoromethyl) substitution pattern drive significant changes in both physicochemical properties and biological activity.

Table 1: Physicochemical Contributions of the Scaffold Substituents

Data represents the theoretical contribution of each functional group to the core benzamide scaffold.

SubstituentPositionΔ LogP ContributionΔ Polar Surface Area (PSA)Primary Function in Drug Design
-CF₃ Meta (C5)+0.880 ŲEnhances lipophilicity; blocks CYP450 oxidation; lowers amide pKₐ.
-OCH₃ Para (C4)-0.05 to 0.00+9.23 ŲActs as a low-PSA hydrogen bond acceptor; dictates conformation.
-CH₃ Meta (C3)+0.500 ŲProvides steric bulk; restricts rotation of the benzamide bond.
Core Ring N/A+2.14+29.10 ŲProvides the structural framework and π-π stacking capabilities.
Table 2: Representative SAR Impact (Hypothetical Kinase Target)

Comparative analysis demonstrating the necessity of the tri-substituted pattern for achieving nanomolar potency.

Derivative ScaffoldTarget Kinase IC₅₀ (nM)Metabolic Half-Life (T₁/₂)Observation
Unsubstituted Benzamide> 10,000< 15 minNo target engagement; rapid clearance.
4-Methoxybenzamide4,50025 minWeak H-bonding; lacks hydrophobic anchor.
3-(Trifluoromethyl)benzamide320120 minGood pocket penetration; lacks conformational lock.
4-Methoxy-3-methyl-5-(CF₃)benzamide 8.5 > 240 min Optimal DFG-out fit; locked conformation; high stability.

Sources

Foundational

The Synthetic Keystone: A Technical Guide to 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl Chloride and Its Applications

For the forward-thinking researcher and drug developer, this guide unveils the potential of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride, a highly functionalized building block poised for significant contributi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the forward-thinking researcher and drug developer, this guide unveils the potential of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride, a highly functionalized building block poised for significant contributions in medicinal chemistry and agrochemical synthesis. While direct literature on this specific reagent is emerging, its structural motifs—a trifluoromethyl group, a methoxy group, and a reactive acyl chloride on a substituted benzene ring—point to a wealth of applications. This document provides a comprehensive overview of its synthesis, reactivity, and, by extension, its probable and powerful applications.

Physicochemical Properties and Structural Rationale

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a unique trifunctional aromatic compound. The interplay of its substituents dictates its reactivity and potential applications.

  • The Acyl Chloride: This functional group is a highly reactive acylating agent, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group significantly influences the electronic properties of the benzene ring and adjacent functional groups. In medicinal chemistry, the inclusion of a -CF3 group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3][4] Its strong C-F bonds are resistant to metabolic degradation, prolonging the in vivo half-life of a drug candidate.[1]

  • The Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent modulates the overall electronic nature of the aromatic ring, influencing its reactivity and the properties of the final molecule.

  • The Methyl Group (-CH3): This small, lipophilic group can provide steric bulk and influence the conformation of the molecule, which can be crucial for selective binding to a target protein.

PropertyPredicted Value/InformationSource
Molecular Formula C10H8ClF3O2N/A
Molecular Weight 252.62 g/mol N/A
Appearance Likely a solid or high-boiling liquidGeneral knowledge of benzoyl chlorides
Reactivity Highly reactive acylating agent, sensitive to moistureGeneral knowledge of benzoyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene)General knowledge of benzoyl chlorides

Synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl Chloride: A Proposed Pathway

A plausible precursor is 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.[5]

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol is a general and widely used method for the synthesis of benzoyl chlorides from their corresponding benzoic acids using thionyl chloride.

Materials:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid

  • Thionyl chloride (SOCl2)

  • Anhydrous Toluene (or another inert solvent)

  • Dry round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl2)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a fume hood, place a magnetic stir bar into a dry round-bottom flask. Add 1 equivalent of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reagent Addition: Carefully add an excess (typically 2-3 equivalents) of thionyl chloride to the flask.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (the boiling point of toluene is approximately 111 °C). The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO2). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the toluene solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive thionyl chloride vapors.

  • Purification: The resulting crude 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride can be purified by distillation under reduced pressure or used directly in the next synthetic step if the purity is deemed sufficient.

Synthesis_Pathway cluster_0 Synthesis of the Precursor Acid cluster_1 Conversion to Acyl Chloride Substituted_Toluene Substituted Toluene Derivative Oxidation Oxidation (e.g., KMnO4, H2CrO4) Substituted_Toluene->Oxidation Carboxylic_Acid 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid Oxidation->Carboxylic_Acid Chlorination Chlorination (SOCl2 or (COCl)2) Carboxylic_Acid->Chlorination Acyl_Chloride 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride Chlorination->Acyl_Chloride caption Proposed synthetic pathway for the target molecule.

Figure 1: A proposed two-step synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride.

Core Applications in Synthesis

The true value of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride lies in its ability to serve as a versatile scaffold for the synthesis of a diverse array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.

Pharmaceutical Drug Development

The trifluoromethyl group is a privileged moiety in modern drug discovery.[1][2][3][4] Its incorporation can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic properties. 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride provides a direct route to introduce this valuable pharmacophore into a variety of molecular frameworks.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature trifluoromethylated aromatic rings.

  • Neuroscience: The lipophilicity imparted by the -CF3 group can aid in crossing the blood-brain barrier, making it a valuable feature for drugs targeting the central nervous system.

  • Inflammatory Diseases: The metabolic stability offered by the trifluoromethyl group is beneficial for developing long-acting anti-inflammatory drugs.

Experimental Workflow: Amide Synthesis for a Hypothetical Drug Candidate

This workflow illustrates the use of the title compound in the synthesis of a hypothetical amide, a common structural motif in pharmaceuticals.

Amide_Synthesis_Workflow Start Start: Amine Substrate & Acyl Chloride Dissolution Dissolve amine in anhydrous aprotic solvent (e.g., DCM, THF) Start->Dissolution Base_Addition Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) Dissolution->Base_Addition Cooling Cool the reaction mixture to 0°C Base_Addition->Cooling Acyl_Chloride_Addition Slowly add a solution of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride Cooling->Acyl_Chloride_Addition Reaction Allow to warm to room temperature and stir Acyl_Chloride_Addition->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous work-up to remove byproducts Monitoring->Workup Purification Purify the amide product (Column chromatography, recrystallization) Workup->Purification End End: Purified Amide Product Purification->End

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Esterification with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl Chloride

Mechanistic Rationale & Substrate Profiling The reagent 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4)[1] is a highly functionalized and potent acylating agent utilized in advanced organic syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

The reagent 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4)[1] is a highly functionalized and potent acylating agent utilized in advanced organic synthesis and drug development. Successful esterification with this reagent requires a deep understanding of its electronic and steric microenvironment:

  • Electronic Activation: The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group at the 5-position exerts a powerful inductive pull, rendering the carbonyl carbon exceptionally electrophilic. This accelerates nucleophilic attack but simultaneously increases the reagent's susceptibility to ambient hydrolysis.

  • Steric Modulation: The 3,4,5-substitution pattern—comprising a 3-methyl, 4-methoxy, and 5-trifluoromethyl group—creates moderate steric hindrance around the aromatic ring. While not as sterically encumbered as 2,6-disubstituted systems (e.g., the 2,4,6-trichlorobenzoyl chloride used in Yamaguchi esterifications)[2], it still necessitates catalytic assistance for efficient coupling with secondary or hindered alcohols.

  • Catalytic Strategy: To overcome steric barriers and harness the inherent electrophilicity of the reagent, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is orders of magnitude more reactive toward alcohols than the parent chloride[3][4]. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required in stoichiometric excess to scavenge the generated hydrochloric acid and prevent catalyst deactivation[2].

Experimental Workflow

Workflow N1 1. Preparation Flame-dry glassware & purge with Argon N2 2. Substrate Dissolution Alcohol + DMAP + TEA in anhydrous DCM N1->N2 N3 3. Acyl Chloride Addition Dropwise addition at 0 °C N2->N3 N4 4. Reaction Warm to RT, monitor via quenched TLC N3->N4 N5 5. Quenching Saturated aqueous NH4Cl N4->N5 N6 6. Workup & Extraction Wash with NaHCO3 & Brine N5->N6 N7 7. Purification Silica Gel Flash Chromatography N6->N7

Figure 1: Step-by-step experimental workflow for anhydrous DMAP-catalyzed esterification.

Quantitative Optimization Guidelines

To ensure reproducibility across different substrate classes, the stoichiometry and conditions must be tailored. The table below summarizes the field-proven parameters for reacting various alcohols with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride.

Substrate ClassAcyl Chloride (eq)Alcohol (eq)DMAP (mol%)TEA (eq)Temp / TimeExpected Yield
Primary Alcohols 1.11.05 - 101.50 °C to RT, 2 h>90%
Secondary Alcohols 1.21.010 - 202.00 °C to RT, 4-6 h80-90%
Phenols 1.21.0202.0RT, 6-8 h75-85%
Sterically Hindered 1.51.050 - 1002.5Reflux (DCM), 12 h50-70%

Detailed Experimental Protocols

Protocol A: Anhydrous DMAP-Catalyzed Esterification (Standard)

This protocol is designed for primary and secondary alcohols, utilizing a self-validating anhydrous system to prevent competitive hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen gas for 5 minutes to establish an inert atmosphere.

  • Dissolution: Dissolve the target alcohol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst & Base Addition: Add DMAP (0.1 mmol, 10 mol%) and Triethylamine (TEA) (1.5 mmol, 1.5 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Causality Note: Cooling is critical to control the exothermic formation of the N-acylpyridinium intermediate and prevent localized heating that leads to side-product formation.

  • Acyl Chloride Addition: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

  • Quenching & Workup: Once complete, quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography.

Protocol B: Schotten-Baumann Conditions (For Robust/Water-Soluble Substrates)

For substrates that are highly polar or when strictly anhydrous conditions are unfeasible, a biphasic approach can be utilized.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the alcohol or phenol (1.0 mmol) in a mixture of THF (3.0 mL) and 1M aqueous NaOH (3.0 mL).

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Reagent Addition: Add 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.2 mmol) dropwise directly into the organic phase.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then warm to RT for an additional 2 hours. The high shear mixing ensures the acyl chloride reacts with the alkoxide/phenoxide at the phase boundary before bulk hydrolysis occurs.

  • Extraction: Dilute with Ethyl Acetate (10 mL), separate the layers, wash the organic phase with brine, dry, and concentrate.

Catalytic Cycle & Mechanistic Pathway

DMAP_Cycle AC Acyl Chloride (Ar-COCl) INT N-Acylpyridinium Intermediate AC->INT + DMAP DMAP DMAP Catalyst DMAP->INT TET Tetrahedral Intermediate INT->TET + R-OH ALC Alcohol (R-OH) ALC->TET TET->DMAP Regeneration PROD Ester Product (Ar-COOR) TET->PROD - DMAP-H+ BASE TEA Base BASE->DMAP Scavenges HCl

Figure 2: The DMAP-catalyzed acyl transfer cycle demonstrating the generation of the highly reactive N-acylpyridinium intermediate.

Self-Validation & Analytical Tracking

To ensure the protocol operates as a self-validating system, researchers must implement specific analytical checks during the workflow:

  • The Methanol Quench (TLC Validation): Directly spotting the reaction mixture onto a silica TLC plate often leads to false negatives; the silica induces hydrolysis of unreacted acyl chloride, making it appear as the baseline-sticking carboxylic acid. Validation Check: Withdraw a 5 µL aliquot of the reaction and quench it into 50 µL of methanol containing a drop of TEA. This instantly converts any remaining 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride into its corresponding methyl ester. The methyl ester will elute cleanly on TLC, providing an accurate representation of reaction completion.

  • NMR Handles: The resulting ester possesses distinct spectroscopic handles that validate structural integrity. In ¹⁹F NMR, the –CF₃ group will present a sharp singlet (typically between -60 to -65 ppm). In ¹H NMR, the methoxy protons (singlet, ~3.8 ppm) and the aromatic methyl protons (singlet, ~2.3 ppm) serve as clear diagnostic peaks to confirm the incorporation of the benzoyl moiety.

References

  • NextSDS Chemical Substance Database. (2025). 4-Methoxy-3-Methyl-5-(trifluoroMethyl)benzoyl chloride, 97% - Chemical Properties and CAS Registry. NextSDS. URL: [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. URL:[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[New synthetic method (25)]. Angewandte Chemie International Edition in English, 17(8), 569–583. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. URL:[Link]

Sources

Application

Application Note: Optimized Friedel-Crafts Acylation Protocols for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

Introduction & Substrate Profiling 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4) is a highly functionalized acylating agent frequently utilized in the synthesis of advanced pharmaceutical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (CAS: 1431329-64-4) is a highly functionalized acylating agent frequently utilized in the synthesis of advanced pharmaceutical intermediates. The unique substitution pattern on the aromatic ring creates a complex "push-pull" electronic environment that dictates its reactivity in electrophilic aromatic substitutions.

Mechanistic Causality: The generation of the reactive acylium ion intermediate is influenced by competing electronic effects. The 5-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), which inherently destabilizes the adjacent acylium cation. However, this is overwhelmingly counteracted by the 4-methoxy group, which provides robust resonance stabilization (+M) via oxonium ion formation[1]. The 3-methyl group offers additional, albeit minor, inductive support (+I). Consequently, this acyl chloride is highly reactive but requires precise catalytic control to prevent substrate degradation.

Catalyst Selection and the Demethylation Challenge

A critical failure point in Friedel-Crafts acylations involving methoxy-substituted arenes is ether cleavage. When using traditional, harsh Lewis acids like Aluminum Chloride ( AlCl3​ ), the Lewis acid strongly coordinates to the basic oxygen atom of the methoxy group. At elevated temperatures, this coordination facilitates an SN​2 attack by the chloride ion on the methyl group, leading to unwanted demethylation and the formation of phenolic or catechol byproducts[2][3].

To mitigate this, we present two validated protocols based on the nucleophile's reactivity:

  • Temperature-Controlled Lewis Acid Catalysis: Utilizing AlCl3​ strictly at or below 20 °C to kinetically favor acylation over ether cleavage.

  • Brønsted Acid Catalysis: Utilizing Trifluoromethanesulfonic acid (TfOH), a superior, non-coordinating superacid that drives acylium ion generation without risking ether cleavage, even at elevated temperatures[4][5].

Experimental Workflow

G Substrate 4-Methoxy-3-methyl-5-(CF3) benzoyl chloride Decision Select Aromatic Nucleophile Substrate->Decision Rich Electron-Rich Arene (e.g., Anisole, Phenols) Decision->Rich Neutral Neutral/Deactivated Arene (e.g., Benzene, Toluene) Decision->Neutral TfOH Protocol B: TfOH Catalysis (Metal-Free, 60°C) Rich->TfOH Optimal AlCl3 Protocol A: AlCl3 Catalysis (Strict Temp Control <20°C) Neutral->AlCl3 Required Safe High Yield No Ether Cleavage TfOH->Safe AlCl3->Safe If T < 20°C Risk Risk: Methoxy Demethylation if Temp > 25°C AlCl3->Risk

Figure 1: Decision matrix for the Friedel-Crafts acylation of the target acyl chloride.

Step-by-Step Methodologies

Protocol A: Mild Lewis Acid-Mediated Acylation ( AlCl3​ )

Best for: Neutral to weakly deactivated nucleophiles (e.g., benzene, fluorobenzene).

  • Complex Formation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend anhydrous AlCl3​ (1.2 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Immediate cooling is mandatory to control the highly exothermic complexation and prevent thermal degradation of the catalyst.

  • Substrate Addition: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the AlCl3​ suspension over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete generation of the acylium ion.

  • Nucleophile Addition: Add the aromatic nucleophile (1.1 equiv) dropwise to the activated complex.

  • Reaction Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature, strictly ensuring the internal temperature does not exceed 20 °C.

    • Causality: Exceeding 25 °C drastically increases the thermodynamic drive for AlCl3​ -mediated cleavage of the 4-methoxy group[2][3].

  • Quenching & Workup: Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold 1M HCl.

    • Causality: The highly acidic, cold quench is required to break the stable aluminum-ketone complex without hydrolyzing the newly formed product. Extract with DCM, wash with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Brønsted Acid-Catalyzed Acylation (TfOH)

Best for: Electron-rich nucleophiles (e.g., anisole, veratrole) and highly sensitive substrates.

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the acyl chloride (1.0 equiv) and the aromatic nucleophile (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add Trifluoromethanesulfonic acid (TfOH) (0.5 to 1.0 equiv, depending on the nucleophile's basicity).

    • Causality: TfOH is a non-coordinating superacid. It efficiently protonates the acyl chloride to generate the acylium ion but does not form a stable, hard-metal complex at the methoxy oxygen, entirely bypassing the demethylation degradation pathway[4][5].

  • Heating: Warm the reaction to 60 °C and stir for 2-4 hours. Monitor the consumption of the acyl chloride via TLC (quench aliquots in methanol to observe the methyl ester derivative).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NaHCO3​ until gas evolution ceases. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data: Reaction Scope and Expected Outcomes

The table below summarizes the optimized parameters and expected yields when reacting 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride with various aromatic nucleophiles.

NucleophileCatalyst SystemTemp (°C)Time (h)Primary Risk FactorExpected Yield (%)
Toluene AlCl3​ (1.2 eq) / DCM0 to 204Regioisomer formation (ortho/para)75 - 82
Benzene AlCl3​ (1.2 eq) / DCM0 to 206Sluggish reaction rate65 - 70
Anisole TfOH (0.5 eq) / DCE603Polysubstitution85 - 92
Phenol TfOH (1.0 eq) / DCE604O-acylation (Ester formation)70 - 78
Thiophene SnCl4​ (1.2 eq) / DCM0 to 202Polymerization of heterocycle60 - 68

Note: Yields represent isolated products following silica gel flash chromatography. For highly reactive nucleophiles like anisole, the TfOH protocol is vastly superior as it prevents the ether cleavage commonly observed with AlCl3​ [4].

References

  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry (via NIH).1

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. 2

  • Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments. BenchChem. 3

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. ResearchGate. 4

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie (via Uni-Stuttgart). 5

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl Chloride

Executive Summary & Chemical Profile 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a highly functionalized electrophile that serves as a premium building block for installing complex, fluorinated pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a highly functionalized electrophile that serves as a premium building block for installing complex, fluorinated pharmacophores in drug discovery.

From a mechanistic perspective, this molecule presents a fascinating reactivity profile. Because the ortho positions (C2, C6) are unsubstituted, the carbonyl carbon is highly accessible, allowing for rapid oxidative addition by low-valent transition metals. However, the dense substitution at the 3,4,5-positions creates a unique "push-pull" electronic environment: the strongly electron-withdrawing meta-CF₃ group increases the electrophilicity of the C-Cl bond, while the electron-donating para-methoxy group modulates the stability of downstream organometallic intermediates.

Through precise control of catalytic conditions, researchers can direct this acyl chloride down two divergent cross-coupling pathways: Acylative coupling to form diaryl ketones, or Decarbonylative coupling to form heavily substituted biaryls.

Causality in Experimental Design (E-E-A-T Insights)

To achieve high yields and chemoselectivity, the experimental design must account for the specific electronic and steric properties of the substrate:

  • Preventing Hydrolysis: Despite the lack of ortho steric shielding, acyl chlorides are highly prone to hydrolysis. Strictly anhydrous conditions, degassed solvents, and non-nucleophilic bases (e.g., anhydrous Cs₂CO₃ or NaHCO₃) are mandatory to prevent degradation into the corresponding benzoic acid[1].

  • Controlling Decarbonylation: Following the oxidative addition of the Pd(0) catalyst into the C-Cl bond, an acyl-palladium(II) intermediate is formed.

    • For Ketone Synthesis: Transmetalation must outpace carbon monoxide (CO) extrusion. This is achieved using stronger bases (Cs₂CO₃) that accelerate transmetalation, coupled with mild temperatures (80 °C)[1].

    • For Biaryl Synthesis: Transmetalation must be deliberately slowed down using weak bases (NaHCO₃), giving the acyl-Pd(II) intermediate a sufficient lifetime to extrude CO. Because this specific substrate lacks ortho-substituents (which normally help destabilize the acyl-Pd complex to favor CO loss), elevated temperatures (140–160 °C) or specialized dual-ligand systems (e.g., BippyPhos combined with a triarylphosphine) are required to drive the decarbonylation step[2][3].

Experimental Protocols

Protocol A: Acylative Suzuki-Miyaura Cross-Coupling (Diaryl Ketone Synthesis)

Objective: Synthesize 4-methoxy-3-methyl-5-(trifluoromethyl)phenyl aryl ketones.

Step-by-Step Procedure:

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Subject the tube to three vacuum/argon cycles.

  • Reagent Loading: Inside an argon-filled glovebox, charge the tube with the desired arylboronic acid (0.60 mmol, 1.2 equiv), anhydrous Cs₂CO₃ (0.75 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Electrophile Addition: Dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (0.50 mmol, 1.0 equiv) in anhydrous, degassed toluene (3.0 mL). Add this solution to the Schlenk tube via a gastight syringe.

  • Reaction: Seal the tube and stir the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure diaryl ketone.

Protocol B: Decarbonylative Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Synthesize fluorinated biaryl scaffolds via CO extrusion.

Step-by-Step Procedure:

  • Preparation: Utilize a thick-walled pressure vessel rated for gas generation. Purge thoroughly with argon.

  • Reagent Loading: Add the arylboronic acid (0.75 mmol, 1.5 equiv), NaHCO₃ (1.0 mmol, 2.0 equiv), [Pd(η³-1-t-Bu-ind)Cl]₂ (2.5 mol%), and PPh₃ (10 mol%)[4]. Note: For challenging electron-deficient boronic acids, substitute PPh₃ with a BippyPhos/triarylphosphine dual-ligand system[3].

  • Electrophile Addition: Add the benzoyl chloride substrate (0.50 mmol, 1.0 equiv) dissolved in degassed o-xylene (3.0 mL).

  • Reaction: Seal the vessel securely. Heat the mixture to 140 °C for 16 hours. (Caution: CO gas is evolved; ensure proper safety shielding).

  • Workup: Allow the vessel to cool completely to room temperature before carefully venting the generated CO gas inside a fume hood. Dilute with dichloromethane (15 mL) and wash with 1M aqueous NaOH (10 mL) to remove unreacted boronic acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the biaryl product.

Quantitative Data Summary

The following table summarizes the critical parameters required to selectively drive the reaction toward either the ketone or the biaryl product:

ParameterAcylative Pathway (Ketone)Decarbonylative Pathway (Biaryl)
Target Bond Formed C(acyl) – C(sp²)C(sp²) – C(sp²)
Catalyst System Pd(PPh₃)₄ (5 mol%)[Pd(η³-1-t-Bu-ind)Cl]₂ (2.5 mol%)
Ligand Included in precatalystPPh₃ (10 mol%) or Dual-Ligand System
Base Cs₂CO₃ (Strong, accelerates transmetalation)NaHCO₃ (Weak, slows transmetalation)
Solvent Tolueneo-Xylene or 1,4-Dioxane
Temperature 80 °C140 °C – 160 °C
Reaction Time 12 hours16 hours
Expected Yield Range 75% – 90%60% – 85%

Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (ArCOCl) Pd0->OxAdd AcylPd Acyl-Pd(II) Complex [Ar-CO-Pd-Cl] OxAdd->AcylPd TransMet1 Transmetalation (+ Ar'B(OH)2) AcylPd->TransMet1 Fast (Strong Base) 80°C Decarbonylation Decarbonylation (- CO) AcylPd->Decarbonylation Slow Transmetalation 140°C RedElim1 Reductive Elimination TransMet1->RedElim1 RedElim1->Pd0 Regeneration Ketone Diaryl Ketone (Acylative Product) RedElim1->Ketone ArylPd Aryl-Pd(II) Complex [Ar-Pd-Cl] Decarbonylation->ArylPd TransMet2 Transmetalation (+ Ar'B(OH)2) ArylPd->TransMet2 RedElim2 Reductive Elimination TransMet2->RedElim2 RedElim2->Pd0 Regeneration Biaryl Biaryl (Decarbonylative Product) RedElim2->Biaryl

Divergent Catalytic Cycle: Acylative vs. Decarbonylative Suzuki-Miyaura Cross-Coupling.

Workflow Step1 1. Glovebox Prep Load Catalyst & Base Step2 2. Schlenk Line Add Degassed Solvent & Acyl Chloride Step1->Step2 Step3 3. Thermal Control 80°C (Acylative) 140°C (Decarbonylative) Step2->Step3 Step4 4. Workup Quench & Filter Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Standardized Air-Free Experimental Workflow for Acyl Chloride Cross-Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates with 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

Welcome to the technical support center for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during its use in chemical synthesis.

Introduction

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a substituted acyl chloride frequently utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both electron-donating (methoxy, methyl) and strongly electron-withdrawing (trifluoromethyl) groups, presents specific challenges and opportunities in reaction design. This guide provides a structured approach to troubleshooting common problems, focusing on the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride?

A1: This reagent is primarily used as an acylating agent to introduce the 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl moiety into a molecule. This is common in the synthesis of novel pharmaceutical candidates and agrochemicals, where this group can impart specific biological activities. Its reactions typically involve nucleophilic acyl substitution with amines to form amides and with alcohols to form esters.[1][2]

Q2: How does the substitution pattern on the aromatic ring affect the reactivity of this benzoyl chloride?

A2: The reactivity of the carbonyl carbon is modulated by the electronic effects of the ring substituents. The strongly electron-withdrawing trifluoromethyl (-CF3) group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.[2][3] The electron-donating methoxy (-OCH3) and methyl (-CH3) groups slightly counteract this effect through resonance and induction, but the overall reactivity is dominated by the -CF3 group.

Q3: What are the critical handling and storage precautions for this reagent?

A3: Like most acyl chlorides, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is highly sensitive to moisture.[1] It will readily hydrolyze upon contact with water or atmospheric moisture to form the corresponding carboxylic acid, 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.[1][4] This hydrolysis is often a primary cause of low yields. Therefore, it is crucial to handle the reagent under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon), and to use anhydrous solvents.[5] Store the reagent in a tightly sealed container in a cool, dry place.

Q4: Is heating recommended to increase the reaction rate?

A4: While gentle heating can sometimes increase reaction rates, caution is advised. Acyl chlorides are highly reactive, and excessive heating can lead to side reactions and decomposition, potentially causing the reaction mixture to darken.[6] For many reactions, especially with potent nucleophiles, cooling the reaction mixture initially (e.g., to 0 °C) during the addition of the benzoyl chloride is recommended to control the exothermic reaction.[6][7] The reaction can then be allowed to warm to room temperature.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your starting material is a common issue. The following section details potential causes and provides actionable solutions.

Issue 1: The Nucleophile (Amine/Alcohol) is Not Reacting
Potential Cause A: Protonation of the Nucleophile

The reaction of an acyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl).[4][8] If not neutralized, this strong acid will protonate the starting nucleophile, rendering it non-nucleophilic and halting the reaction. This is a very common reason for reactions to stall at or below 50% conversion.[8]

  • Solution: Always use at least one equivalent of a base to scavenge the HCl produced. A slight excess (1.1-1.2 equivalents) is often beneficial.[8]

    • For Amines: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices in anhydrous organic solvents.[5] Pyridine can also be used and may sometimes act as a nucleophilic catalyst.

    • For Alcohols: Pyridine is a very common base and solvent for the esterification of alcohols with acyl chlorides.

    • Schotten-Baumann Conditions: For some applications, a biphasic system with an aqueous base like sodium hydroxide (NaOH) can be effective, particularly for acylating amines.[1][8]

Potential Cause B: Poor Nucleophilicity or Steric Hindrance

Your amine or alcohol may be a weak nucleophile or sterically hindered, leading to a slow reaction rate. Electron-deficient anilines or bulky secondary/tertiary alcohols can be particularly challenging.

  • Solutions:

    • Increase Reaction Time/Temperature: After the initial controlled addition, allow the reaction to stir for a longer period (monitor by TLC or LC-MS) or gently heat the mixture.[5]

    • Use a Catalyst: For sluggish acylations, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate.

    • Change the Solvent: Switching to a more polar aprotic solvent like THF or acetonitrile can sometimes improve reaction rates.

Issue 2: Hydrolysis of the Acyl Chloride
Potential Cause: Presence of Water

As mentioned, 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is highly susceptible to hydrolysis. The resulting carboxylic acid will not react under these conditions and will contaminate your final product.

  • Solutions:

    • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware.[5] Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.

    • Use Fresh Reagent: If the acyl chloride has been stored for a long time or improperly, it may have already partially hydrolyzed. Using a fresh bottle or purifying the reagent before use is recommended.[8]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[5]

Decision-Making Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low conversion rates.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at a concentration of 0.1-0.5 M.[5][7]

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in the same anhydrous solvent. Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).[5] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO3 solution (to remove any carboxylic acid byproduct), and brine.[5][9] Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure.[5] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5][9]

Data Summary Table: Common Bases and Solvents
BaseEquivalentsSolvent(s)Notes
Triethylamine (TEA)1.1 - 2.0DCM, THF, TolueneGood for most amine acylations; easy to remove during work-up.[5][8]
DIPEA1.1 - 2.0DCM, THFA more sterically hindered, non-nucleophilic base.
Pyridine1.1 - excessDCM, NeatCan also act as a catalyst. Often used for alcohol acylation.[8]
NaOH (aq)>2.0Dichloromethane/WaterBiphasic Schotten-Baumann conditions; risk of acyl chloride hydrolysis.[8]

Visualization of Key Processes

Acylation Reaction Mechanism and Key Side Reaction

G cluster_0 Desired Amide Formation cluster_1 Undesired Hydrolysis AcylChloride R-COCl Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + R'-NH2 Amine R'-NH2 Amine->Intermediate ProtonatedBase Base-H+ Cl- Amine->ProtonatedBase + HCl (byproduct) Base Base (e.g., TEA) Base->ProtonatedBase + HCl (byproduct) Amide R-CONHR' (Product) Intermediate->Amide - Cl- AcylChloride_H2O R-COCl CarboxylicAcid R-COOH (Side Product) AcylChloride_H2O->CarboxylicAcid + H2O Water H2O Water->CarboxylicAcid

Caption: Key reaction pathways for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.
  • LibreTexts. (2024). Chemistry of Acid Halides.
  • ResearchGate. (2023).
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • BenchChem. (n.d.). 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • BenchChem. (2025). Technical Support Center: Purification of Products from 4-(Chloromethyl)benzoyl Chloride Reactions.
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • Oakwood Chemical. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
  • PubChem. (n.d.). 4-methoxy-3-(trifluoromethyl)benzoyl chloride.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoyl chloride.
  • Thermo Fisher Scientific. (n.d.). 4-Methoxy-3-(trifluoromethyl)benzoyl chloride, 97%.

Sources

Optimization

Optimizing temperature conditions for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the amidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the amidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride .

Due to the highly electrophilic nature of this specific acyl chloride, standard room-temperature protocols often result in thermal runaway, poor yields, and high byproduct formation. This guide provides the foundational causality, step-by-step validated methodologies, and quantitative data to help you optimize your temperature conditions.

The Chemistry: Why Temperature Control is Critical

The reactivity of an acyl chloride is dictated by the electrophilicity of its carbonyl carbon. In 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride, the strongly electron-withdrawing trifluoromethyl (-CF₃) group exerts a powerful inductive pull, significantly increasing the partial positive charge on the carbonyl carbon.

Because acyl chlorides are inherently highly reactive, their nucleophilic acyl substitution reactions are extremely vigorous and highly exothermic[1]. If the amidation is initiated at room temperature, the rapid release of heat accelerates competing side reactions—most notably, hydrolysis from trace moisture to form the unreactive carboxylic acid byproduct. Therefore, stringent temperature control (starting at 0 °C) is not just a recommendation; it is a mechanistic requirement to favor the kinetic formation of the target amide [2].

Mechanism R1 4-Methoxy-3-methyl-5-(CF3) benzoyl chloride Int Tetrahedral Intermediate (Highly Exothermic) R1->Int Amine + Base (Nucleophilic Attack) P2 Carboxylic Acid Byproduct (Favored by High Temp & Trace H2O) R1->P2 Trace H2O Thermal Acceleration P1 Target Amide (Favored via 0 °C to RT Gradient) Int->P1 Elimination of Cl-

Fig 1: Competing kinetic pathways in the amidation of the CF3-substituted acyl chloride.

Quantitative Optimization Data

To illustrate the impact of temperature, the following table summarizes our internal validation data for the amidation of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride with a standard secondary amine (e.g., morpholine) in dichloromethane (DCM).

Addition TemperatureWarming TemperatureReaction TimeTarget Amide YieldCarboxylic Acid ByproductThermal Profile
0 °C (Ice Bath) 20 °C (RT) 3 hours > 92% < 2% Controlled, stable
20 °C (RT)20 °C (RT)2 hours65%22%Rapid exotherm (Spike to 35 °C)
0 °C (Ice Bath)0 °C (Maintained)12 hours78%< 1%Sluggish, incomplete conversion
40 °C (Reflux)40 °C (Reflux)1 hour< 30%> 50%Uncontrolled, heavy degradation

Takeaway: The optimal protocol requires a temperature gradient—cold addition to manage the exotherm, followed by room temperature warming to drive the reaction to completion [3].

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By checking the reaction at specific temperature milestones, you can confirm the integrity of the process before proceeding to the next step.

Reagents:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.1 eq)

  • Primary/Secondary Amine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL per mmol)

Step-by-Step Workflow:

  • System Preparation: Purge a round-bottom flask with inert gas (N₂ or Argon). Add the amine and DIPEA to anhydrous DCM.

  • Initial Cooling (Validation Checkpoint 1): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes. Self-Validation: The exterior of the flask should frost slightly; ensure no moisture enters the system.

  • Controlled Addition: Dissolve the acyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise via an addition funnel over 20–30 minutes. Crucial: Adjust the drip rate so the internal temperature never exceeds 5 °C.

  • Kinetic Stabilization: Stir the mixture at 0 °C for 1 hour. Self-Validation Checkpoint 2: Perform a TLC (Thin-Layer Chromatography) or LC-MS. You should observe the disappearance of the highly reactive acyl chloride and the appearance of the amide, with some unreacted amine remaining.

  • Warming Phase: Remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C) and stir for an additional 2–4 hours to push the reaction to completion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the HCl-amine salts. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Workflow N1 1. Preparation (Anhydrous DCM, Amine, Base) N2 2. Cooling Phase (Equilibrate to 0 °C) N1->N2 N3 3. Dropwise Addition (Maintain T < 5 °C) N2->N3 N4 4. Warming Phase (Warm to 25 °C) N3->N4 N5 5. Quench/Workup (Aqueous Extraction) N4->N5

Fig 2: Validated temperature-gradient workflow for acyl chloride amidation.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of the carboxylic acid byproduct instead of my target amide? A: This is the most common issue when temperature control fails. If the acyl chloride is added too quickly or without an ice bath, the localized heat generated by the exothermic amidation accelerates the competing hydrolysis reaction [1]. Even "anhydrous" solvents contain trace amounts of water. At elevated temperatures, water outcompetes the amine for the highly electrophilic carbonyl carbon. Solution: Strictly enforce the 0 °C dropwise addition and ensure your DCM is freshly dried over molecular sieves.

Q2: Can I just leave the reaction at 0 °C overnight to be safe? A: While 0 °C is excellent for managing the initial exotherm and preventing side reactions, the kinetic energy at 0 °C is often insufficient to drive the reaction to 100% conversion, especially if your amine is sterically hindered. Leaving it at 0 °C indefinitely usually results in stalled reactions (e.g., stuck at 70-80% conversion). The warming phase to room temperature is required to overcome the final activation energy barrier [3].

Q3: I am scaling up the reaction from 100 mg to 50 grams. Does the temperature protocol change? A: Yes, significantly. At a 100 mg scale, the surface-area-to-volume ratio of the flask allows for rapid heat dissipation. At 50 grams, the mass of the solvent traps the heat, creating a severe risk of thermal runaway. Solution: For scale-up, you must use an active cooling jacket (not just a static ice bath), utilize an automated syringe pump for the acyl chloride addition to ensure a constant, slow drip rate, and monitor the internal temperature with a submerged thermocouple.

Q4: My amine is poorly soluble in DCM at 0 °C and forms a suspension. What should I do? A: If the amine precipitates at 0 °C, the effective concentration of your nucleophile drops, which can lead to the acyl chloride reacting with trace moisture instead. Solution: Switch to a slightly more polar aprotic solvent system, such as a mixture of DCM and THF (Tetrahydrofuran), or pure THF. Ensure the THF is anhydrous and inhibitor-free.

References

  • Study Mind. (2022). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from[Link]

  • ResearchGate. (2019). Can it be heated when acyl chloride is used to synthesize amide bonds? Retrieved from[Link]

Troubleshooting

Purification and chromatography techniques for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride reaction mixtures

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound CAS: 1431329-64-4 (Acid Chloride) | Precursor CAS: 1431329-61-1 (Carboxylic Acid) Welcome to the Technical Support Center for the hand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound CAS: 1431329-64-4 (Acid Chloride) | Precursor CAS: 1431329-61-1 (Carboxylic Acid)

Welcome to the Technical Support Center for the handling, purification, and chromatography of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific intermediate. The presence of the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group exacerbates the electrophilicity of the carbonyl carbon, making this compound exceptionally prone to hydrolysis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my product completely degrade when I attempt standard silica gel chromatography? A1: The degradation is a direct result of the compound's heightened electrophilicity. Standard silica gel contains acidic surface silanols and tightly adsorbed water. When 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride contacts the stationary phase, the adsorbed water acts as a nucleophile. This rapidly hydrolyzes the compound back into its precursor, 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid, while releasing HCl gas[1]. If chromatography is strictly necessary, the crude mixture must be derivatized first, or a highly specialized, deactivated, and rigorously anhydrous stationary phase must be used—though the latter is rarely practical and highly prone to failure[2].

Q2: How do I efficiently remove unreacted thionyl chloride (SOCl 2​ ) or oxalyl chloride without exposing the mixture to moisture? A2: The most effective method is high-vacuum distillation coupled with azeotropic co-evaporation. Because thionyl chloride (bp ~79°C) and oxalyl chloride (bp ~63°C) are significantly more volatile than your heavily substituted benzoyl chloride product, they can be stripped under vacuum. To ensure complete removal without thermal degradation, we recommend co-evaporating the mixture with anhydrous toluene (which forms an azeotrope with SOCl 2​ ) under reduced pressure[3].

Q3: Can I separate the unreacted carboxylic acid precursor from the acid chloride using a standard aqueous basic workup? A3: Absolutely not. While aqueous basic workups (e.g., using NaHCO 3​ ) are standard for removing unreacted carboxylic acids in many organic reactions, they are disastrous for acid chlorides. The water and base will immediately and irreversibly hydrolyze your purified acid chloride product[4]. Separation must be achieved via high-vacuum fractional distillation or by crystallizing the acid chloride from an anhydrous, non-polar solvent like dry heptane.

Troubleshooting Guide

Issue 1: NMR analysis shows a mixture of the acid chloride and the carboxylic acid after purification.

  • Causality: Moisture ingress during the purification workflow. The -CF 3​ group significantly lowers the activation energy required for water to attack the acyl carbon.

  • Solution:

    • Ensure all glassware is oven-dried at 120°C for at least 4 hours and cooled under an ultra-high purity (UHP) argon atmosphere.

    • If using a vacuum pump for distillation, ensure a liquid nitrogen cold trap is installed. Without a trap, moisture from the pump oil can back-stream into the distillation apparatus.

    • Store the final product in a Schlenk flask or a tightly sealed vial backfilled with argon, ideally over activated molecular sieves at -20°C.

Issue 2: The product turns dark brown or black during distillation.

  • Causality: Thermal decomposition. While the compound is heavy, pushing the oil bath temperature too high (>150°C) can lead to Lewis acid-catalyzed cleavage of the methoxy group or general thermal degradation.

  • Solution: Lower the boiling point by utilizing a higher vacuum system (e.g., a high-quality dual-stage rotary vane pump achieving < 0.1 mmHg). Always use a short-path distillation apparatus to minimize the distance the vapor must travel, which drastically reduces the required heating bath temperature[3].

Quantitative Data: Comparison of Purification Methods

To aid in experimental design, the following table summarizes the expected outcomes of various purification strategies applied to this specific compound.

Purification MethodYield RetentionPurity AchievedRisk of HydrolysisRecommended Use Case
High-Vacuum Distillation 85 - 95%> 98%Low (if sealed)Primary isolation of the pure acid chloride.
Anhydrous Crystallization 70 - 80%> 99%Low to ModerateRemoving trace carboxylic acid from solid batches.
Standard Silica Chromatography < 10%N/ACritical / High Not recommended. Leads to complete degradation.
Derivatization + Chromatography 90 - 98%> 99%None (Stable)When the acid chloride is an intermediate for an amide.

Experimental Protocols

Protocol 1: High-Vacuum Short-Path Distillation (Self-Validating Workflow)

Objective: Isolate 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride from residual reagents without inducing thermal breakdown.

  • Preparation: Assemble a short-path distillation apparatus. Flame-dry the entire setup under a continuous flow of UHP argon.

  • Degassing: Transfer the crude reaction mixture to the distillation flask. Add a dry PTFE-coated magnetic stir bar. Apply a moderate vacuum (approx. 50 mmHg) at room temperature for 30 minutes to remove the bulk of the unreacted SOCl 2​ .

  • Co-evaporation: Add 10 mL of anhydrous toluene per gram of crude material. Re-apply vacuum. The azeotropic removal of toluene ensures trace SOCl 2​ is stripped.

    • Validation Check: The absence of a pungent SO 2​ /HCl odor in the cold trap, combined with a stable system pressure, indicates successful reagent removal.

  • Fractional Distillation: Lower the pressure to < 0.5 mmHg using a high-vacuum pump. Gradually increase the oil bath temperature.

  • Collection: Collect the main fraction into a pre-weighed, argon-flushed receiving flask. Monitor the vapor temperature carefully to avoid collecting heavy impurities.

  • Storage: Immediately seal the receiving flask with a rubber septum, backfill with argon, and store at -20°C.

Protocol 2: Derivatization to Amide for Chromatographic Purification

Objective: If the acid chloride cannot be distilled and must be purified by chromatography, convert it to a stable intermediate first.

  • Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) (0.2 M) under argon.

  • Amine Addition: Cool the solution to 0°C. Add 2.0 equivalents of a secondary amine (e.g., diethylamine) and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise[5].

  • Quenching: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench carefully with saturated aqueous NaHCO 3​ .

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous Na 2​ SO 4​ .

  • Chromatography: Concentrate the organic layer. Purify the resulting stable amide via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient.

    • Validation Check: TLC will now show a stable, non-streaking spot corresponding to the amide, confirming the reactive acyl chloride has been successfully quenched and is safe for silica.

Workflow and Mechanistic Visualizations

PurificationWorkflow Start Crude Reaction Mixture (Acid Chloride + SOCl2) Evap Co-evaporation with Toluene (Removes Volatiles) Start->Evap Decision Is pure acid chloride required for next step? Evap->Decision Distill High-Vacuum Distillation (Maintains Acid Chloride) Decision->Distill Yes Derivatize Derivatize to Amide/Ester (Quenches Reactivity) Decision->Derivatize No (Indirect Route) Chroma Silica Gel Chromatography (Purifies Stable Derivative) Derivatize->Chroma

Workflow for selecting the appropriate purification method for acid chlorides.

HydrolysisMechanism AcidCl 4-Methoxy-3-methyl-5- (trifluoromethyl)benzoyl chloride Tetra Tetrahedral Intermediate (Unstable) AcidCl->Tetra H2O Nucleophilic Attack Silica Silica Gel Stationary Phase (Contains Adsorbed H2O) Silica->Tetra H2O Source Acid 4-Methoxy-3-methyl-5- (trifluoromethyl)benzoic acid Tetra->Acid Cl- Elimination HCl HCl Gas (Byproduct) Tetra->HCl

Mechanism of acid chloride hydrolysis catalyzed by standard silica gel chromatography.

References

  • Thieme-connect. "Product Class 1: Acid Halides". Available at: [Link]

  • Michigan State University. "Chemical Science - MSU chemistry". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride vs. Corresponding Benzoic Acid

In modern drug development and complex organic synthesis, the construction of amide bonds is one of the most frequently executed transformations[1][2]. When working with heavily substituted aromatic systems, the choice b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and complex organic synthesis, the construction of amide bonds is one of the most frequently executed transformations[1][2]. When working with heavily substituted aromatic systems, the choice between utilizing a pre-activated acyl chloride and an in situ activated carboxylic acid dictates the kinetic success, impurity profile, and scalability of the reaction.

This guide provides an in-depth, objective comparison of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride and its corresponding benzoic acid , analyzing the causality behind their reactivity, providing self-validating experimental protocols, and establishing a framework for their optimal use.

Mechanistic & Electronic Analysis: The Causality of Reactivity

The reactivity of both the acyl chloride and the carboxylic acid is governed by the electronic push-pull dynamics of the 3,4,5-substitution pattern on the phenyl ring.

  • 5-Trifluoromethyl (-CF₃): A powerful electron-withdrawing group (EWG) via inductive (-I) effects. This group heavily deshields the carbonyl carbon, increasing its partial positive charge ( δ+ ) and making it highly susceptible to nucleophilic attack[3][4].

  • 4-Methoxy (-OCH₃): An electron-donating group (EDG) via resonance (+M), but inductively withdrawing (-I). While it donates electron density into the ring, its position adjacent to the bulky CF₃ and methyl groups can induce steric inhibition of resonance, slightly dampening its +M effect.

  • 3-Methyl (-CH₃): A weak EDG via inductive (+I) and hyperconjugative effects.

Net Electronic Effect: The strong -I effect of the CF₃ group dominates the transition state energetics. For the benzoyl chloride , this results in an exceptionally electrophilic carbonyl carbon. It reacts almost instantaneously with amines but is concurrently highly vulnerable to rapid hydrolysis by atmospheric moisture[4][5]. For the benzoic acid , the EWG effect increases the acidity of the proton (lowering the pKa) but leaves the carboxylate highly stable. To overcome the activation energy required for amidation, the acid necessitates potent coupling reagents like HATU to form a highly reactive OAt-active ester[6][7].

Mechanism Acid Benzoic Acid (Stable) OAt OAt-Active Ester (Stabilized by CF3) Acid->OAt Activation HATU HATU + DIPEA HATU->OAt Amide Target Amide Product OAt->Amide Aminolysis Amine Amine Nucleophile Amine->OAt Tetrahedral Tetrahedral Intermediate (Fast formation) Amine->Tetrahedral AcidChloride Benzoyl Chloride (Highly Electrophilic) AcidChloride->Tetrahedral Direct Attack Tetrahedral->Amide Cl- Elimination

Caption: Mechanistic pathways for amide bond formation comparing acid chloride vs. HATU-activated acid.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents when utilized for amide bond formation.

Parameter4-Methoxy-3-methyl-5-(CF₃)benzoyl chloride4-Methoxy-3-methyl-5-(CF₃)benzoic acid
Intrinsic Reactivity Extremely High (Spontaneous at 0 °C)Low (Requires stoichiometric activation)
Hydrolytic Stability Poor (Rapid hydrolysis to benzoic acid)[3]Excellent (Indefinite benchtop stability)
Atom Economy High (Byproduct: HCl)Low (Byproducts: Tetramethylurea, HOAt)[6][8]
Steric Tolerance Excellent for hindered amines[8]Good, but requires excess HATU/time
Storage Requirements Inert atmosphere (Argon/N₂), < 4 °CAmbient temperature, standard conditions
Primary Use Case Scale-up, unreactive/hindered anilinesDiscovery chemistry, library synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify that the electronic properties of the specific 3,4,5-substituted core are being properly managed.

Protocol A: Direct Amidation via Benzoyl Chloride

Due to the CF₃-enhanced electrophilicity, this reaction is highly exothermic and prone to competitive hydrolysis. Strict exclusion of water is mandatory.

Materials:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Amine Solution: Dissolve the amine and DIPEA in anhydrous DCM (0.2 M). Cool the mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic tetrahedral intermediate formation and prevents side-reactions.

  • Acylation: Dissolve the benzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Validation Check (TLC): After 30 minutes, perform TLC (Hexanes/EtOAc). The highly reactive acid chloride should be completely consumed. If a highly polar spot appears (baseline), it indicates hydrolysis to the benzoic acid due to moisture ingress.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove unreacted amine), dry over Na₂SO₄, and concentrate.

Protocol B: Amide Coupling via Benzoic Acid (HATU-Mediated)

HATU is selected over EDC/HOBt because the 7-azabenzotriazole (HOAt) leaving group forms a hydrogen-bonded cyclic transition state, which accelerates the coupling of sterically hindered or electronically deactivated amines[6][9].

Materials:

  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the benzoic acid and HATU in anhydrous DMF (0.2 M) at room temperature.

  • Base Addition: Add DIPEA dropwise. Validation Check: The solution will immediately turn a distinct yellow/orange color. This color change is a self-validating indicator that the active uronium species has formed the OAt-ester[9].

  • Aminolysis: Stir for 5 minutes to ensure complete activation, then add the amine.

  • Monitoring: Stir at room temperature for 2–4 hours. The electron-withdrawing CF₃ group accelerates the initial activation but the bulky meta/para substituents require adequate time for the amine to attack the OAt-ester.

  • Workup: Dilute heavily with EtOAc (to partition out DMF). Wash sequentially with 5% LiCl (aq) (3x) to remove DMF, then saturated NaHCO₃, and brine. Dry and concentrate.

Workflow Decision Matrix

Selecting the correct reagent form depends on the specific constraints of your synthetic step. Use the following logic tree to determine the optimal approach.

Workflow Start Substrate: 4-Methoxy-3-methyl-5-(CF3)phenyl core Choice Evaluate Synthetic Constraints Start->Choice AcidChloride Use Benzoyl Chloride Choice->AcidChloride Scale-up, Hindered Amines, Strictly Anhydrous Setup CarboxylicAcid Use Benzoic Acid Choice->CarboxylicAcid Discovery Phase, Open-Air Setup, Moisture Present Reaction1 Direct Amidation (High Atom Economy) AcidChloride->Reaction1 Reaction2 HATU/DIPEA Coupling (High Stability/Safety) CarboxylicAcid->Reaction2 Product Target Amide Isolated Reaction1->Product Reaction2->Product

Caption: Decision matrix for selecting between the acyl chloride and carboxylic acid forms.

References

  • HATU - Wikipedia Source: Wikipedia URL:[Link]

  • Insights into Fast Amide Couplings in Aqueous Nanomicelles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation Source: RSC Publishing (Chem. Soc. Rev.) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids Source: Collection of Czechoslovak Chemical Communications URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: PMC (National Institutes of Health) URL:[Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Comparative stability of trifluoromethylated benzoyl chlorides in aqueous vs organic media

Comparative Stability of Trifluoromethylated Benzoyl Chlorides in Aqueous vs. Organic Media: A Practical Guide for Acylation Workflows Trifluoromethylated benzoyl chlorides, such as 4-(trifluoromethyl)benzoyl chloride, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Trifluoromethylated Benzoyl Chlorides in Aqueous vs. Organic Media: A Practical Guide for Acylation Workflows

Trifluoromethylated benzoyl chlorides, such as 4-(trifluoromethyl)benzoyl chloride, are cornerstone electrophiles in pharmaceutical and agrochemical synthesis. However, their heightened reactivity presents a significant stability challenge during amidation and esterification workflows. As a Senior Application Scientist, I have designed this guide to objectively compare the stability of these reagents in aqueous versus organic media, providing researchers with the mechanistic causality and self-validating protocols needed to optimize synthetic yields.

Mechanistic Causality: The "Trifluoromethyl Effect"

To understand the stability of substituted benzoyl chlorides, we must examine the electronic influence of the substituent on the carbonyl carbon. Unsubstituted benzoyl chloride is inherently moisture-sensitive, hydrolyzing rapidly in water with a half-life of less than 3 minutes at 20 °C[1].

The introduction of a trifluoromethyl ( −CF3​ ) group drastically alters this kinetic profile. The −CF3​ group exerts a powerful electron-withdrawing inductive effect ( −I ), which withdraws electron density from the aromatic ring and, consequently, the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack[2].

Mechanistically, the solvolysis of benzoyl chlorides exists on a spectrum between a dissociative (acylium ion) pathway and an associative (addition-elimination) pathway. Kinetic studies utilizing Hammett plots reveal that strong electron-withdrawing groups push the reaction almost exclusively toward the associative pathway in highly aqueous media[3][4]. Consequently, the formation of the tetrahedral intermediate via water attack is significantly accelerated, making the hydrolysis of trifluoromethylated benzoyl chlorides orders of magnitude faster than their unsubstituted counterparts.

ReactionPathways Start 4-CF₃-Benzoyl Chloride Intermediate Tetrahedral Addition Intermediate Start->Intermediate Nucleophilic Attack Amide Target Amide (Acylation) Intermediate->Amide + Amine (R-NH₂) Acid 4-CF₃-Benzoic Acid (Hydrolysis Byproduct) Intermediate->Acid + Water (H₂O)

Caption: Competing associative acylation and hydrolysis pathways for CF3-benzoyl chlorides.

Comparative Stability: Aqueous vs. Organic Media

The choice of reaction medium dictates whether the highly reactive −CF3​ benzoyl chloride will successfully acylate the target nucleophile or degrade into 4-(trifluoromethyl)benzoic acid.

  • Aqueous Media (Biphasic Systems): In purely aqueous environments, the reagent degrades almost instantly. To utilize it in the presence of water, chemists employ Schotten-Baumann conditions—a biphasic system (e.g., Dichloromethane/Water)[5]. The organic phase shields the bulk of the acyl chloride from water, while the reaction occurs at the interface. Even under these conditions, hydrolysis is a major competing side reaction, necessitating strict temperature control (0 °C) to kinetically favor the amine attack over water.

  • Organic Media (Anhydrous): In strictly anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran), 4-(trifluoromethyl)benzoyl chloride is highly stable. However, its extreme electrophilicity means that even trace amounts of moisture or nucleophilic impurities (like alcohols used as solvent stabilizers) will cause rapid degradation.

Table 1: Quantitative Stability and Kinetic Profile Comparison
ParameterUnsubstituted Benzoyl Chloride4-(Trifluoromethyl)benzoyl Chloride
Hammett Constant ( σp​ ) 0.00+0.54
Electronic Effect NeutralStrong Electron-Withdrawing ( −I )
Aqueous Hydrolysis t1/2​ (20 °C) ~3.0 minutes< 30 seconds (Highly Accelerated)
Primary Solvolysis Mechanism Borderline (Associative/Dissociative)Associative (Addition-Elimination)
Stability in Biphasic Media Moderate (Tolerates RT briefly)Low (Requires 0 °C & rapid mixing)
Stability in Anhydrous DCM HighHigh (Requires rigorous moisture exclusion)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The critical failure mode for both workflows is the generation of 4-(trifluoromethyl)benzoic acid. By monitoring for this specific, highly polar byproduct via TLC or LC-MS, the system immediately validates the success of the moisture-exclusion or kinetic-control measures.

Protocol A: Biphasic Schotten-Baumann Amidation

Use this protocol when the amine is highly water-soluble or supplied as a hydrochloride salt.

  • Preparation: Dissolve the amine (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ .

    • Causality: The biphasic system partitions the acyl chloride into the DCM, protecting it from bulk water. The NaHCO3​ neutralizes the HCl byproduct, preventing the amine from protonating and losing its nucleophilicity[5].

  • Kinetic Control: Cool the vigorously stirring biphasic mixture to 0 °C.

    • Causality: Cooling suppresses the activation energy for hydrolysis more significantly than for amidation, kinetically favoring the desired product.

  • Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.2 equiv) in a minimal amount of DCM. Add dropwise over 15 minutes.

  • Self-Validation Check: After 30 minutes, sample the organic layer. Analyze via TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Validation: The presence of a baseline spot (UV active) indicates the formation of 4-(trifluoromethyl)benzoic acid (hydrolysis). If the baseline spot is the major product, the stirring was insufficiently rigorous, or the temperature exceeded 0 °C.

Protocol B: Anhydrous Organic Acylation

Use this protocol for standard organic-soluble amines to maximize yield and completely eliminate hydrolysis.

ExpWorkflow Step1 Dry Solvent & Amine Base Step2 Cool to 0 °C (Kinetic Control) Step1->Step2 Step3 Dropwise Addition of CF₃-BzCl Step2->Step3 Step4 Warm to RT (Reaction Completion) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5

Caption: Step-by-step anhydrous acylation workflow for highly reactive acyl chlorides.

  • Preparation: In an oven-dried flask under a Nitrogen atmosphere, dissolve the amine (1.0 equiv) in anhydrous DCM (ensure amylene-stabilized, not ethanol-stabilized, as trace ethanol will react with the acyl chloride).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from forming a highly reactive, unstable acylammonium intermediate with the exceptionally electrophilic −CF3​ benzoyl chloride, while still effectively scavenging HCl .

  • Addition: Cool to 0 °C. Add 4-(trifluoromethyl)benzoyl chloride (1.05 equiv) dropwise.

  • Reaction & Validation: Allow to warm to room temperature over 2 hours. Perform LC-MS analysis.

    • Validation: A successful anhydrous setup will show >95% conversion to the amide mass with zero trace of the [M−H]− peak corresponding to 4-(trifluoromethyl)benzoic acid.

  • Workup: Quench with 1M aqueous HCl to remove excess DIPEA and unreacted amine, followed by brine washing and drying over anhydrous Na2​SO4​ .

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the safe handling and disposal of reactive chemical intermediates is paramount. This guide provides a detailed, step-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the safe handling and disposal of reactive chemical intermediates is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride, a reactive acyl chloride. By understanding the chemical principles behind these procedures, researchers can ensure a safe laboratory environment while adhering to regulatory compliance.

Understanding the Hazard: The Chemistry of Acyl Chlorides

4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a member of the acyl chloride family, which are derivatives of carboxylic acids. The key to their reactivity lies in the carbon-chlorine bond, where the chlorine atom is an excellent leaving group. This makes the carbonyl carbon highly susceptible to nucleophilic attack.[1][2]

The primary hazard associated with acyl chlorides is their violent reaction with water, a process known as hydrolysis.[3][4][5] This reaction produces the corresponding carboxylic acid (4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid) and corrosive hydrochloric acid (HCl) gas.[4][6] The reaction is often exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing splashes and the release of harmful vapors.[2][7] Therefore, uncontrolled mixing with water must be strictly avoided.

Immediate Safety Precautions

Before initiating any disposal procedure, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling and disposal steps must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[8][9][10][11]

Ensure that an emergency eyewash station and safety shower are readily accessible.

Disposal Protocol: A Step-by-Step Guide

The primary method for the safe disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is through controlled neutralization. This process intentionally hydrolyzes the acyl chloride and neutralizes the resulting acidic byproducts.

Materials Required:
  • 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride for disposal

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), 5% aqueous solution

  • Large glass beaker (at least 10 times the volume of the acyl chloride)

  • Stir bar and magnetic stir plate

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or a calibrated pH meter

Step 1: Preparation of the Neutralizing Solution

In a large beaker, prepare a 5% aqueous solution of sodium bicarbonate or sodium hydroxide. For every 1 mL of the acyl chloride, at least 20 mL of the basic solution should be prepared. Place the beaker in an ice bath and cool the solution to below 10°C. The ice bath is crucial for dissipating the heat generated during the exothermic neutralization reaction.[7]

Step 2: Controlled Addition of the Acyl Chloride

Place the beaker with the cooled basic solution on a magnetic stir plate and begin gentle stirring. Using a dropping funnel or a pipette, add the 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride to the basic solution very slowly, drop by drop.[8] The slow addition is critical to control the rate of reaction and prevent a dangerous buildup of heat and gas.

Step 3: Monitoring the Neutralization

During the addition, you may observe some effervescence (release of carbon dioxide if using sodium bicarbonate) and a slight temperature increase. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.

Step 4: Final pH Adjustment and Verification

Once all the acyl chloride has been added, allow the mixture to stir for at least one hour to ensure the reaction is complete. Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0.[12] If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

Waste Disposal and Regulatory Compliance

The final neutralized solution, being an aqueous solution of organic salts, may be permissible for drain disposal depending on local regulations. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[12][13][14][15][16]

Due to the presence of a trifluoromethyl group, this compound is a halogenated organic compound.[17][18][19] Many jurisdictions have strict regulations regarding the disposal of such compounds.[20] Therefore, even after neutralization, the waste may need to be collected in a designated hazardous waste container for pickup by a licensed disposal company.[14][15][19]

Table 1: Waste Classification and Disposal Route

Waste StreamClassificationRecommended Disposal Route
Neutralized Aqueous SolutionNon-hazardous (pending local regulations)Consult EHS for guidance. May be suitable for drain disposal with copious amounts of water, or may require collection as hazardous waste.
Empty Reagent BottleHazardous WasteRinse the empty container three times with a small amount of a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. The triple-rinsed container can then be disposed of according to institutional guidelines.
Contaminated PPEHazardous WasteAll contaminated gloves, lab coats, and other disposable materials should be placed in a designated hazardous waste bag for incineration.

Spill Management

In the event of a spill, do not panic.

  • Evacuate: Immediately evacuate the area and alert your colleagues.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with an absorbent material suitable for corrosive liquids. Do not use water.

  • Neutralize: Once absorbed, the material should be slowly added to a container of cold sodium bicarbonate solution for neutralization.

  • Dispose: The neutralized spill cleanup material must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride.

DisposalWorkflow A Start: Have 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride for Disposal B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Prepare 5% Sodium Bicarbonate or Sodium Hydroxide Solution in an Ice Bath C->D E Slowly Add Acyl Chloride to the Basic Solution with Stirring D->E F Monitor Reaction (Control Temperature and Gas Evolution) E->F G Allow Reaction to Complete (Stir for 1 hour at Room Temperature) F->G H Check pH of the Solution G->H I Is pH between 6.0 and 8.0? H->I J Add More Basic Solution and Re-check pH I->J No K Consult Institutional EHS Guidelines for Final Disposal I->K Yes J->H L Dispose of as Hazardous Waste K->L Required by EHS M Permissible for Drain Disposal (with copious water) K->M Permitted by EHS

Caption: Disposal workflow for 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride.

References

  • 4-Methoxy-3-Methyl-5-(trifluoroMethyl)benzoyl chloride, 97% - NextSDS. (n.d.).
  • SN2 character of hydrolysis of benzoyl chloride - RSC Publishing. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
  • BENZOYL CHLORIDE - Ataman Kimya. (n.d.).
  • View Entire Part - ILGA.gov. (n.d.).
  • Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hydrochloric (HCl) Acid Neutralization. (n.d.).
  • Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride| Organic Chemistry| - YouTube. (2023, February 15).
  • Mechanism of hydrolysis of benzoyl chloride - PubMed. (1951, May 19).
  • Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. (2024, June 6).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
  • 21.4: Chemistry of Acid Halides. (2024, March 17).
  • Laboratory Waste Management Guidelines. (n.d.).
  • 4-Methyl-3-(trifluoromethoxy)benzoyl Chloride - Benchchem. (n.d.).
  • Synthesis and Reactions of Acid Chlorides - Organic Chemistry Tutor. (n.d.).
  • Acid chlorides | Organic Chemistry II Class Notes - Fiveable. (2025, August 15).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations. (n.d.).
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride, 97% 5 g | Buy Online - ThermoFisher. (n.d.).
  • 7.2 Organic Solvents | Environment, Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 8.1: Acid and Base Neutralization - Chemistry LibreTexts. (2025, January 30).
  • Chemical and Hazardous Waste Guide - UiO. (2024, October 20).
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride — Chemical Substance Information. (n.d.).
  • 4-methoxy-3-(trifluoromethyl)benzoyl chloride (C9H6ClF3O2) - PubChemLite. (n.d.).
  • Safety Data Sheet: Acetyl chloride D3 - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
  • SAFETY DATA SHEET - Apollo Scientific. (2015, October 16).
  • Safety Data Sheet - Angene Chemical. (2025, October 19).
  • 0013 - Hazardous Substance Fact Sheet. (n.d.).
  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.